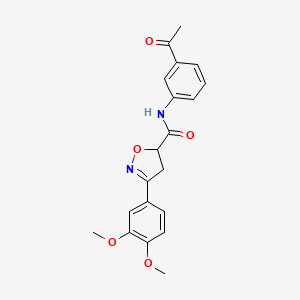![molecular formula C11H9BrN4O3 B4609764 5-{[(5-bromo-2-pyridinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4609764.png)
5-{[(5-bromo-2-pyridinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
5-{[(5-bromo-2-pyridinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H9BrN4O3 and its molecular weight is 325.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.98580 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Reactivity and Synthetic Applications
Pyrazole derivatives, including those related to the specified compound, exhibit significant reactivity, making them useful in the synthesis of various chemical entities. For instance, the reactivity of pyrazol-3-ones with different chemical agents such as acid chlorides and halogenation reactions has been explored, providing pathways to synthesize novel compounds with potential applications in chemistry and pharmacology (Varvounis, Fiamegos, & Pilidis, 2007).
Synthesis of Pyridyl-Pyrazole Derivatives
Research has shown the synthesis of pyridyl-pyrazole derivatives, which involves solvent and copper ion-induced reactions, leading to compounds with interesting crystal structures and potential cytotoxicity against tumor cell lines without affecting normal cells, suggesting selective cytotoxicity and potential for anticancer research (Huang et al., 2017).
Antimicrobial Activity
The synthesis of triazoles starting from pyridine derivatives has demonstrated antimicrobial activities, highlighting the significance of such compounds in developing new antimicrobial agents. This research underlines the potential of pyrazole and pyridine derivatives in creating effective antimicrobial compounds (Bayrak et al., 2009).
Chemical Synthesis and Applications
Novel synthesis methods have been developed for pyrazole derivatives, offering pathways to a variety of chemical structures with potential applications in chemical research and drug development. Such methods allow for the efficient synthesis of compounds that could be of interest in exploring new therapeutic agents (Ghaedi et al., 2015).
Propriétés
IUPAC Name |
5-[(5-bromopyridin-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4O3/c1-16-9(7(5-14-16)11(18)19)10(17)15-8-3-2-6(12)4-13-8/h2-5H,1H3,(H,18,19)(H,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWQFXXOKHCRGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-difluoro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B4609692.png)
![3,3'-[1,3-butadiyne-1,4-diylbis(1,1-cyclohexanediyloxy)]dipropanenitrile](/img/structure/B4609695.png)
![dimethyl 5-[({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4609702.png)
![N~1~-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B4609711.png)
![4-methyl-1-({5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolyl}carbonyl)piperidine](/img/structure/B4609716.png)
![9-tert-butyl-2-[2-(4-methylphenyl)cyclopropyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4609720.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-butyl-1,3-thiazolidine-2,4-dione](/img/structure/B4609726.png)

![dimethyl 2-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)terephthalate](/img/structure/B4609747.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide](/img/structure/B4609754.png)
![N-(2,6-dimethylphenyl)-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B4609756.png)
![methyl 2-({2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4609775.png)
![N-(4-ethylphenyl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4609783.png)
![3,4-dimethyl-6-({[4-(4-morpholinyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4609791.png)
